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molecular formula C19H12F6O B1630947 Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one CAS No. 103836-71-1

Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

Cat. No. B1630947
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521629

Procedure details

A solution of sodium hydroxide (15 g of 10% aqueous) is added with stirring, and under a nitrogen atmosphere to a solution of 4-trifluoromethylbenzaldehyde (6.42 g; 0.369 mol) in heptane (70 ml). Next, a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added to the above two phase system at a temperature range of from 25° C. to 30° C. over a period of two hours. The reaction mixture is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added, the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The precipitated solid is filtered, washed with heptane (40 ml), and water and dried under vacuum to afford 50.8 g of title product, 98.8% pure, mp 154° C. to 156° C. (yield: 73.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
73.7%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]([F:14])([F:13])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1.[CH3:15][C:16]([CH3:18])=[O:17].Cl>CCCCCCC.C(O)(C)C>[F:3][C:4]([F:14])([F:13])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:15][C:16](=[O:17])[CH:18]=[CH:9][C:8]2[CH:7]=[CH:6][C:5]([C:4]([F:3])([F:13])[F:14])=[CH:12][CH:11]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.42 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
9.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for two hours at 25° C. to 30° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with heptane (40 ml), and water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.8 g
YIELD: PERCENTYIELD 73.7%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04521629

Procedure details

A solution of sodium hydroxide (15 g of 10% aqueous) is added with stirring, and under a nitrogen atmosphere to a solution of 4-trifluoromethylbenzaldehyde (6.42 g; 0.369 mol) in heptane (70 ml). Next, a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added to the above two phase system at a temperature range of from 25° C. to 30° C. over a period of two hours. The reaction mixture is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added, the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The precipitated solid is filtered, washed with heptane (40 ml), and water and dried under vacuum to afford 50.8 g of title product, 98.8% pure, mp 154° C. to 156° C. (yield: 73.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
73.7%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]([F:14])([F:13])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1.[CH3:15][C:16]([CH3:18])=[O:17].Cl>CCCCCCC.C(O)(C)C>[F:3][C:4]([F:14])([F:13])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:15][C:16](=[O:17])[CH:18]=[CH:9][C:8]2[CH:7]=[CH:6][C:5]([C:4]([F:3])([F:13])[F:14])=[CH:12][CH:11]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.42 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
9.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for two hours at 25° C. to 30° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with heptane (40 ml), and water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.8 g
YIELD: PERCENTYIELD 73.7%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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